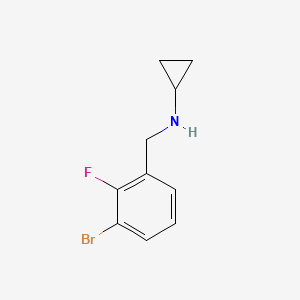

1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene is a chemical compound with the CAS Number: 1355247-51-6 and Linear Formula: C10H11BrFN . It is used in scientific research due to its unique structure, which allows for diverse applications, from organic synthesis to medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C10H11BrFN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 . The molecular weight of this compound is 244.11 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.11 .Applications De Recherche Scientifique

Selective Halogen Reactions in Organic Synthesis

Research on halogenated cyclopropanes, such as the selective reaction of halogen atoms in Friedel-Crafts reactions, demonstrates the utility of these compounds in synthesizing complex organic structures. For instance, the selective reaction of the fluoroatom in 1-bromo-1-fluoro cyclopropane with benzene under Friedel-Crafts conditions yields bromo alkenyl anisole and bromo indanes, illustrating the potential of halogenated compounds in facilitating diverse synthetic pathways (Müller & Weyerstahl, 1975).

Fluorination Techniques

Advancements in fluorination techniques, as exemplified by the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives to produce (Z)-1-(2-bromo-1-fluorovinyl)benzenes, highlight the evolving methodologies in introducing fluorine atoms into organic molecules. These reactions are highly regioselective and yield products that are significant for further chemical transformations (Zhao et al., 2016).

Synthesis of Complex Organic Frameworks

The synthesis of complex organic frameworks often involves halogenated intermediates. For example, palladium-catalyzed reactions of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols lead to indeno[1,2-c]chromenes, demonstrating the utility of brominated compounds in constructing polycyclic structures (Pan et al., 2014).

Catalytic Applications

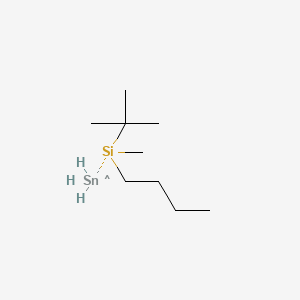

The development of catalytic processes utilizing halogenated benzene derivatives also underscores the importance of these compounds in modern synthetic chemistry. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions showcases the versatility of halogenated compounds in facilitating the formation of new bonds and functional groups (Reus et al., 2012).

Propriétés

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRUMNYJAMSEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742771 |

Source

|

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-51-6 |

Source

|

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)